molecular formula C9H12ClNO2S B13136623 3-((Dimethylamino)methyl)benzenesulfonyl chloride

3-((Dimethylamino)methyl)benzenesulfonyl chloride

Cat. No.: B13136623
M. Wt: 233.72 g/mol
InChI Key: GXFDLDWXAOCTPZ-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a dimethylaminomethyl substituent. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 3-((Dimethylamino)methyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with dimethylaminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-((Dimethylamino)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and various oxidizing and reducing agents. The major products formed from these reactions are typically sulfonamide and sulfonate ester derivatives.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions are primarily related to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack and subsequent product formation .

Comparison with Similar Compounds

Similar compounds to 3-((Dimethylamino)methyl)benzenesulfonyl chloride include:

The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and functional properties compared to other benzenesulfonyl chloride derivatives.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

3-[(dimethylamino)methyl]benzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

GXFDLDWXAOCTPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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